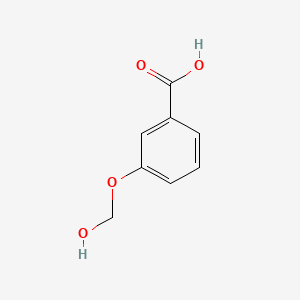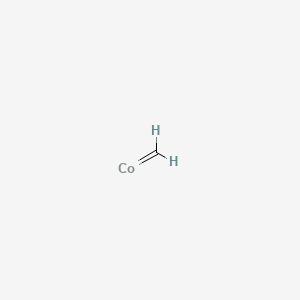
D-Galactose oxime, (1Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose oxime, (1Z)-, is a derivative of D-galactose, a naturally occurring monosaccharide. This compound features an oxime functional group, which is characterized by the presence of a nitrogen-oxygen double bond. Oximes are known for their significant roles in various biological and chemical processes, including their use as intermediates in organic synthesis and their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes involves the reaction of hydroxylamine with aldehydes or ketones. For D-Galactose oxime, (1Z)-, the synthesis typically involves the reaction of D-galactose with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:
- Dissolve D-galactose in water.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to an acidic range using hydrochloric acid.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of D-Galactose oxime, (1Z)-, follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: D-Galactose oxime, (1Z)-, undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitrile derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
D-Galactose oxime, (1Z)-, has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including its use as an acetylcholinesterase reactivator and its potential anticancer properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of D-Galactose oxime, (1Z)-, involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to various biological effects. For example, as an acetylcholinesterase reactivator, it can bind to the enzyme’s active site and restore its activity, which is crucial in the treatment of organophosphate poisoning.
Comparaison Avec Des Composés Similaires
- D-Glucose oxime
- D-Mannose oxime
- D-Fructose oxime
Comparison: D-Galactose oxime, (1Z)-, is unique due to its specific structural configuration and the presence of the oxime group. Compared to other similar compounds, it exhibits distinct reactivity and biological activity. For instance, its ability to act as an acetylcholinesterase reactivator sets it apart from other sugar oximes, which may not have the same therapeutic potential.
Propriétés
Numéro CAS |
69685-46-7 |
|---|---|
Formule moléculaire |
C6H13NO6 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
(2R,3S,4R,5S,6Z)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1-/t3-,4+,5+,6-/m0/s1 |
Clé InChI |
FQDOAQMGAIINEJ-HTGJBILCSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](/C=N\O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=NO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




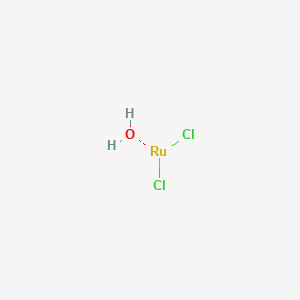

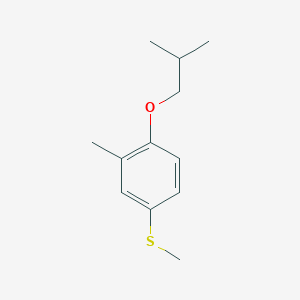
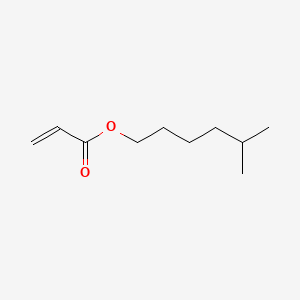

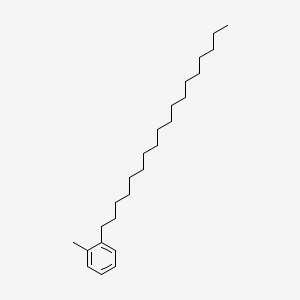
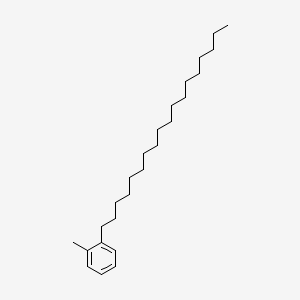
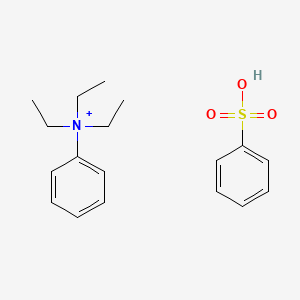
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
